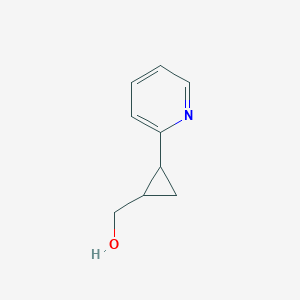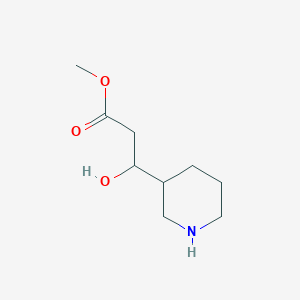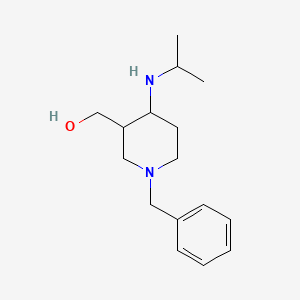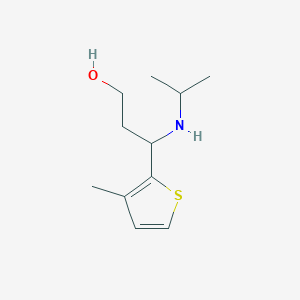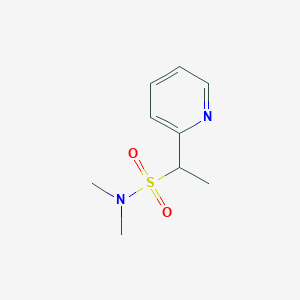![molecular formula C10H16S B13961222 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- CAS No. 6784-08-3](/img/structure/B13961222.png)
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a thiol in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, often facilitated by the presence of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying sulfur-containing bicyclic systems.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly those involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- exerts its effects involves interactions with various molecular targets and pathways. The sulfur atom plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in both chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound is similar in structure but lacks the double bond present in 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-.
6-Thiabicyclo[3.2.1]octane, 4,7,7-trimethyl-, endo-: Another structurally related compound with different stereochemistry.
Uniqueness
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is unique due to the presence of the double bond and the specific arrangement of the sulfur atom within the bicyclic structure. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in its saturated counterparts .
Properties
CAS No. |
6784-08-3 |
|---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3 |
InChI Key |
ODZMYNHWVMNAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2CC1SC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


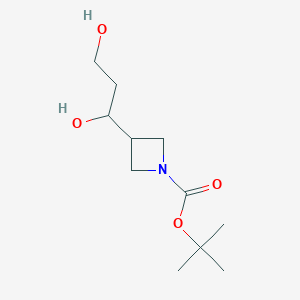


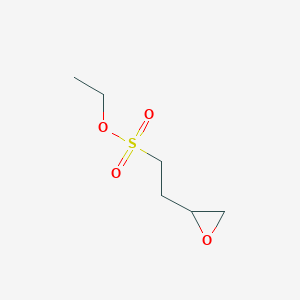
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
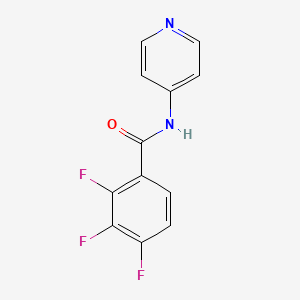
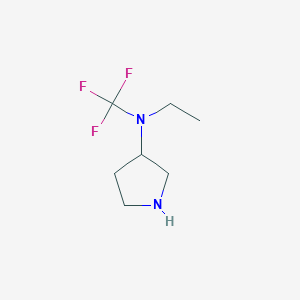
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

